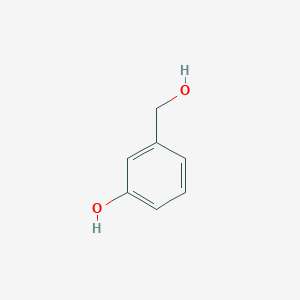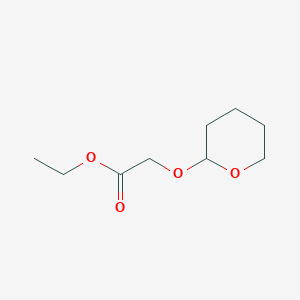
ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
Vue d'ensemble
Description
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate is a chemical compound of interest due to its potential applications in various fields of chemistry and materials science. This compound belongs to a class of organic molecules that feature both ester and ether functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate involves several key steps, including condensation, cyclization, and esterification reactions. A common approach involves the reaction of ethyl 2-chloroacetate with a hydroxy group of a suitable precursor in the presence of a catalyst to form the desired product. For example, Ju Liu et al. (2018) described the synthesis of a related compound through a process that includes Knoevenagel condensation and cyclization reaction, followed by reduction with hydrogen in the presence of Pd/C at room temperature (Liu et al., 2018).
Molecular Structure Analysis
The molecular structure of ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate has been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction. These analyses provide detailed information about the compound's molecular geometry, bond lengths, and angles, contributing to a deeper understanding of its chemical behavior (Liang Xiao-lon, 2015).
Chemical Reactions and Properties
Ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate participates in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity is influenced by the presence of both ester and ether functionalities, allowing for selective transformations into a wide range of heterocyclic compounds and functionalized derivatives. For instance, Arun K. Ghosh et al. (1999) demonstrated the use of TiCl4 to promote carbon-carbon bond-forming reactions involving ethyl glyoxylate and 3,4-dihydro-2H-pyran (Ghosh & Kawahama, 1999).
Applications De Recherche Scientifique
-
Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are a strategic key intermediate in the construction of many of these structures .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
-
Potential Histone Deacetylase (HDAC) Inhibitors
- Field : Biochemistry
- Application : The compound may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(oxan-2-yloxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-11-8(10)7-13-9-5-3-4-6-12-9/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVWKAGBBACFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447629 | |
| Record name | ethyl (tetrahydro-2H-pyran-2-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate | |
CAS RN |
61675-94-3 | |
| Record name | Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61675-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl (tetrahydro-2H-pyran-2-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

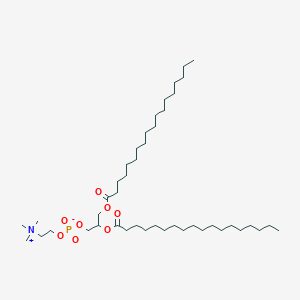
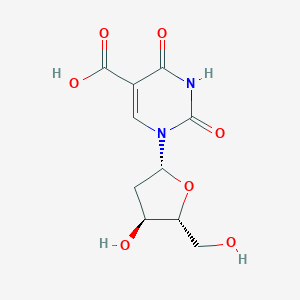
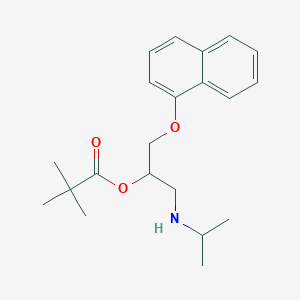
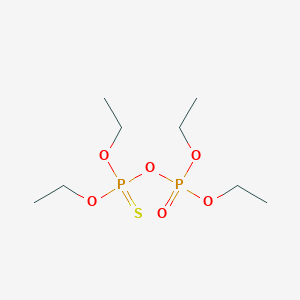
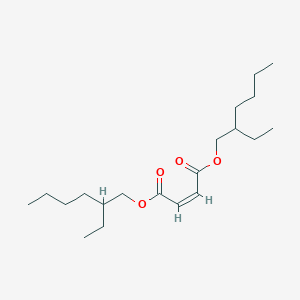
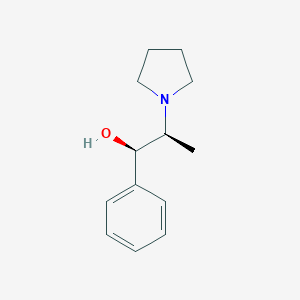
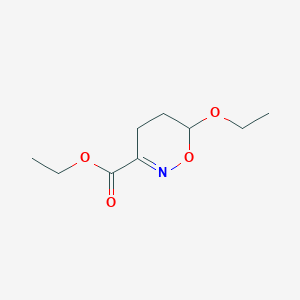
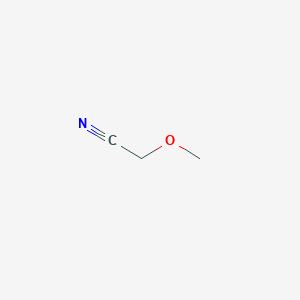
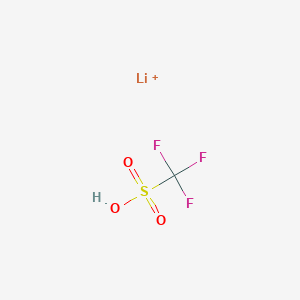
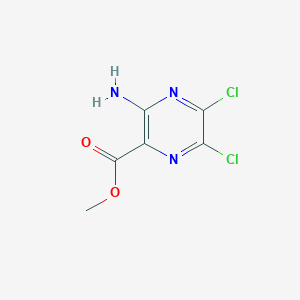
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)

